6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
CAS No.: 1379378-74-1
Cat. No.: VC2720374
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379378-74-1 |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine |
| Standard InChI | InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 |
| Standard InChI Key | DAVYTCBZAJDCBF-UHFFFAOYSA-N |
| SMILES | C1CNCCC2=C1C=CC=C2Br |
| Canonical SMILES | C1CNCCC2=C1C=CC=C2Br |
Introduction
Chemical Structure and Properties
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine features a seven-membered nitrogen-containing ring fused with a benzene ring, with a bromine substituent at the sixth position of the benzene moiety. This structural arrangement confers distinct physicochemical properties that make it valuable in various chemical applications.
Basic Identification Data
The compound is characterized by the following chemical and physical properties:
| Property | Value |
|---|---|
| CAS Number | 1379378-74-1 |
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine |
| SMILES Notation | C1CNCCC2=C1C=CC=C2Br |
| InChI | InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 |
The compound exists in both free base form and as a hydrochloride salt (CAS: 1379326-84-7), with the latter demonstrating improved water solubility—a beneficial characteristic for biological testing and pharmaceutical formulations .
Structural Features
The benzo[d]azepine scaffold consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The tetrahydro designation indicates that four hydrogen atoms have been added to the azepine ring, reducing four carbon-carbon double bonds. The bromine atom at position 6 significantly influences the electronic distribution within the molecule, enhancing its reactivity for various synthetic transformations.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine, with the most common being electrophilic bromination of the parent compound 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Electrophilic Bromination
The predominant method involves treating 2,3,4,5-tetrahydro-1H-benzo[d]azepine with brominating agents under controlled conditions:
| Reagent | Solvent | Temperature | Typical Yield |
|---|---|---|---|
| Bromine | Acetic acid | Room temperature | 70-85% |
| Bromine | Chloroform | Room temperature | 65-80% |
| N-Bromosuccinimide | DCM | 0-25°C | 75-90% |
This procedure is typically regioselective, preferentially brominating the most electron-rich position of the benzene ring.
Alternative Synthetic Routes
Building upon methodologies developed for similar benzoazepine compounds, alternative routes may involve:
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Construction of the azepine ring from appropriately substituted bromoaniline derivatives
-
Ring-closing metathesis (RCM) of suitably functionalized precursors
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Nucleophilic aromatic substitution reactions followed by ring closure
These methods provide synthetic flexibility, allowing for diversification of the benzoazepine scaffold and enabling access to a variety of substituted derivatives.
Chemical Reactions
The reactivity profile of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is largely dictated by both the bromine substituent and the azepine nitrogen, making it a versatile building block for further chemical transformations.
Common Reaction Types
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide | 6-Azido derivatives | Click chemistry precursors |
| Cross-coupling | Pd catalysts, boronic acids | 6-Aryl derivatives | Structural diversification |
| Oxidation | KMnO4, H2O2 | Oxidized derivatives | Metabolite synthesis |
| Reduction | H2, Pd/C | Debrominated compounds | Core scaffold modification |
| N-Functionalization | Acyl chlorides, alkyl halides | N-substituted derivatives | SAR studies |
Biological Activity and Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives have demonstrated potential biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery efforts.
Receptor Interactions
The benzo[d]azepine core structure shows affinity for various biological targets:
| Target | Activity | Potential Applications |
|---|---|---|
| 5-HT2C receptors | Agonist | Obesity, psychiatric disorders |
| Dopamine receptors | Modulator | Neurological disorders |
| Ion channels | Blocker | Pain management |
| Enzyme inhibitors | Various | Metabolic diseases |
The bromine substituent enhances binding affinity to these targets through halogen bonding and electronic effects, leading to potentially improved biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and related compounds is essential for rational drug design and optimization.
Influence of the Bromine Substituent
The bromine atom at position 6:
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Increases lipophilicity
-
Provides a site for synthetic diversification
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Enhances binding to protein targets through halogen bonding
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Alters the electronic distribution within the aromatic system
These properties can be strategically exploited to optimize biological activity and pharmacokinetic properties in drug discovery programs .
Comparison with Related Compounds
| Compound | Structural Difference | Effect on Activity |
|---|---|---|
| 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Bromine at position 7 | Different receptor binding profile |
| 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | Contains carbonyl group | Additional H-bond acceptor capacity |
| 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Chloro vs. Bromo substituent | Different size and electronic properties |
The positional isomer 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 740842-86-8) offers an interesting comparison point for evaluating the impact of substitution patterns on biological activity .
| Hazard Type | Warning | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray |
| Skin Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |
| Eye Irritation | H319: Causes serious eye irritation | Use appropriate personal protective equipment |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle in well-ventilated areas |
The compound should be handled with appropriate safety precautions typical for laboratory chemicals .
Research Applications
Synthetic Building Block
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine serves as a valuable synthetic intermediate in the preparation of complex molecules:
-
As a precursor for library synthesis in medicinal chemistry
-
For the preparation of molecular probes in chemical biology
-
In the development of novel functional materials
-
For structure-activity relationship studies in drug discovery
The versatility of the bromine substituent allows for diverse functionalizations through modern synthetic methodologies .
Medicinal Chemistry Applications
The demonstrated synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine (a structural analog) as a late-stage intermediate for the hyponatremia agent mozavaptan illustrates the potential value of benzoazepine derivatives in pharmaceutical development. Similar applications could be envisioned for derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine .
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